6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Overview
Description
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a hydroxy group at the 6th position and a carboxylic acid group at the 1st position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound contains a fluorine atom, which imparts different chemical properties.
Uniqueness
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H10O4 |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-2,5,9,11H,3-4H2,(H,12,13) |
InChI Key |
SMLYYKPQXDQIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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